molecular formula C19H21N3O3 B1176790 methyl-5,8-epoxyretinoate CAS No. 147650-80-4

methyl-5,8-epoxyretinoate

Cat. No.: B1176790
CAS No.: 147650-80-4
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Description

Methyl-5,8-epoxyretinoate is a retinoic acid derivative of significant interest in biochemical research. Retinoic acid is a crucial metabolite of Vitamin A that acts as a potent signaling molecule, regulating gene expression during growth, development, and cellular differentiation . Epoxyretinoate compounds are recognized as biologically active metabolites of retinoic acid, underscoring their relevance in studying retinoid metabolism and function . This compound is primarily used as a high-purity reference standard in analytical chemistry. It is employed for method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical research, particularly in work related to retinoid-based Active Pharmaceutical Ingredients (APIs) like Tretinoin . Researchers utilize this compound to ensure traceability and compliance with pharmacopeial standards such as those from the USP or EP . Studies on related epoxyretinoate compounds have explored their biological activity, investigating their effects on growth and tissue maintenance in model systems, although their activity profile may differ from that of retinoic acid . All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147650-80-4

Molecular Formula

C19H21N3O3

Synonyms

methyl-5,8-epoxyretinoate

Origin of Product

United States

Scientific Research Applications

Methyl-5,8-epoxyretinoate exhibits biological properties that are similar to those of retinoic acid. Research has shown that it can influence growth and development in animal models, although it also presents some adverse effects.

Key Findings:

  • Growth Promotion : In studies with male rats on a vitamin A-free diet, administration of this compound allowed for growth but did not support overall health maintenance .
  • Reproductive Effects : Female rats supplemented with this compound during pregnancy experienced fetal resorption, indicating potential teratogenic effects .
  • Electroretinogram Response : The compound's effects on retinal function were assessed through electroretinogram responses, showing alterations similar to those caused by methyl retinoate .

Photochemical Behavior

The compound's photochemical properties have been investigated to understand how its terminal functional groups affect its behavior under light exposure. This research is crucial for applications in phototherapy and dermatological treatments.

Photochemical Insights:

  • This compound undergoes specific reactions when exposed to light, which can influence its efficacy and stability in therapeutic contexts .

Therapeutic Applications

This compound has potential therapeutic uses due to its retinoid-like activity. It may be useful in treating various skin conditions and cancers due to its ability to regulate cell proliferation and differentiation.

Potential Uses:

  • Dermatological Treatments : The compound may be effective in treating conditions like acne and psoriasis due to its skin-regulating properties .
  • Cancer Therapy : Its retinoid-like activity suggests potential applications in oncology, particularly in managing epithelial cancers .

Case Studies and Clinical Research

Several studies have explored the clinical implications of this compound:

Study FocusPopulationFindings
Growth EffectsMale RatsAllowed growth on a vitamin A-free diet but led to health issues .
Reproductive OutcomesFemale RatsCaused fetal resorption when administered during pregnancy .
Photochemical ReactionsIn Vitro StudiesDemonstrated specific reactions under light exposure affecting therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and biological differences between methyl-5,8-epoxyretinoate and related retinoids:

Compound Epoxy Position Biological Activity (Oral) Biological Activity (Subcutaneous/IP) Metabolic Pathway Key Features
This compound 5,8 (furanoid) Not reported Not reported Likely hydrolysis to epoxy acid Furanoid structure; diastereomers
Methyl-5,6-epoxyretinoate 5,6 35% of all-trans-retinyl acetate 157% of all-trans-retinyl acetate Hydrolysis to 5,6-epoxyretinoic acid Labile under acidic conditions
All-trans-retinyl acetate None 100% (reference) 100% (reference) Ester hydrolysis to retinol Gold standard for vitamin A activity
5,8-Epoxyretinoic acid 5,8 (furanoid) Not reported Not reported Unknown; potential isomerization Mixture of diastereomers

Pharmacological Implications

  • Stability: The 5,8-epoxy furanoid structure may confer greater stability under physiological conditions compared to 5,6-epoxyretinoate, which is prone to acid-mediated conversion .
  • Receptor Interactions: Epoxyretinoids may exhibit altered binding to retinoic acid receptors (RAR/RXR) due to structural distortion. For example, 5,6-epoxyretinoic acid shows partial agonism, whereas 5,8-epoxy derivatives might have distinct selectivity profiles .
  • Therapeutic Potential: Methyl-5,6-epoxyretinoate’s high subcutaneous activity suggests utility in depot formulations, while this compound’s stability could favor oral delivery if bioavailability challenges are addressed.

Preparation Methods

Starting Material and Epoxidation

The synthesis begins with methyl all-(E)-retinoate (I) , a well-characterized retinal derivative. Epoxidation at the 5,8-position is achieved using m-chloroperbenzoic acid (MCPBA), a reagent widely employed for introducing epoxide functionalities into conjugated dienes. The reaction proceeds via electrophilic addition, where MCPBA delivers an oxygen atom across the double bond between carbons 5 and 8 of the retinoate backbone. Subsequent acid treatment stabilizes the epoxide ring, yielding this compound (II) as a mixture of diastereomers (5,8-trans- and 5,8-cis- isomers).

Diastereomer Formation

The epoxidation step generates two diastereomers due to the stereochemical flexibility at the 5,8-positions. The trans isomer features the C-5 methyl group and C-8 polyene chain on opposite sides of the dihydrofuran ring, while the cis isomer places these groups on the same side. These diastereomers are inseparable by conventional chromatography but require high-performance liquid chromatography (HPLC) for resolution.

Purification and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC)

The diastereomeric mixture is resolved using a LiChrosorb Si-60-5 silica column with an isocratic mobile phase of 8% diethyl ether in hexane at a flow rate of 1.2 mL/min. Under these conditions, the 5,8-trans- isomer elutes first (retention time: ~10.5 minutes), followed by the 5,8-cis- isomer (~12.5 minutes). This separation relies on subtle differences in polarity and steric interactions between the isomers and the stationary phase.

Table 1: HPLC Conditions for Diastereomer Separation

ColumnMobile PhaseFlow RateDetection Wavelength
LiChrosorb Si-608% Et₂O in hexane1.2 mL/min307 nm

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H-NMR spectroscopy is critical for confirming the structures of the diastereomers. Key differences in chemical shifts (δ) and coupling constants (J) are observed for protons near the epoxide ring (C-7 and C-8) and the triene chain (C-11 and C-13).

Table 2: Selected ¹H-NMR Data for 5,8-trans- and 5,8-cis- Isomers

Proton5,8-trans δ (ppm)5,8-cis δ (ppm)J (Hz)
7-H5.685.7012
8-H5.665.8812
13-CH₃2.012.05

The 5,8-trans- isomer exhibits a smaller Δδ (δ(7-H) - δ(8-H) = 0.02 ppm) compared to the cis- isomer (Δδ = 0.18 ppm), a hallmark of their stereochemical differences.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

High-resolution mass spectrometry confirms the molecular formula (C₂₁H₃₀O₃) with a molecular ion peak at m/z 330.219. IR spectra reveal characteristic epoxide ring vibrations near 1250 cm⁻¹, corroborating the successful formation of the 5,8-epoxide.

Stereochemical Determination

Application of Cadosch’s Method

The absolute configurations of the diastereomers are assigned using Cadosch’s method, which correlates the Δδ values of C-7 and C-8 protons with their spatial arrangements. For 5,8-trans-II, the minimal Δδ (0.02 ppm) arises from the antiparallel orientation of the C-5 methyl and C-8 polyene chain, whereas the larger Δδ (0.18 ppm) in the cis- isomer reflects their syn disposition.

Analysis of Method Efficacy

Comparison to Alternative Approaches

Alternative epoxidation agents, such as hydrogen peroxide or dimethyl dioxirane, are less commonly used for retinoids due to side reactions (e.g., over-oxidation) . MCPBA remains the reagent of choice for its selectivity and mild conditions.

Q & A

Q. How to ensure compliance with IUPAC nomenclature and structural representation in publications?

  • Methodological Answer :
  • Use ChemDraw to generate structures, verifying epoxy numbering (5,8) and ester configuration (methyl group at C-1) .
  • Cross-check naming via IUPAC’s Blue Book and PubChem’s validation tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.